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Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysergic acid hydrazide is a pivotal intermediate in the semi-synthesis of a wide array of
ergot alkaloids and their derivatives. Derived from lysergic acid, a natural product of the ergot
fungus (Claviceps purpurea), the hydrazide serves as a stable, crystalline, and reactive
precursor for the introduction of various amide functionalities. Its primary utility lies in its
conversion to lysergic acid azide, a highly reactive species that readily couples with amines to
form pharmacologically significant compounds, including the naturally occurring ergine (lysergic
acid amide) and the potent psychedelic, lysergic acid diethylamide (LSD).[1][2] This guide
provides a comprehensive technical overview of the synthesis, properties, and synthetic
applications of lysergic acid hydrazide, complete with experimental protocols, quantitative
data, and process visualizations.

Synthesis of Lysergic Acid Hydrazide

The principal method for preparing lysergic acid hydrazide is the hydrazinolysis of lysergic
acid derivatives. This process involves heating a suitable precursor with hydrazine hydrate.

Starting Materials

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b136357?utm_src=pdf-interest
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jo01085a024
https://patents.google.com/patent/US2090430A/en
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A variety of starting materials can be employed:

e Pure Ergot Alkaloids: Compounds like ergotamine, ergotoxine, and their corresponding "iso"
forms (ergotaminine, ergotinine) are commonly used.[3]

o Raw Alkaloid Mixtures: An advantage of the hydrazinolysis process is its applicability to raw
or non-crystallizable alkaloid extracts, simplifying the purification process as the resulting
hydrazide crystallizes readily from the reaction mixture.[3]

e Lysergic Acid Esters: Esters, such as the methyl ester of lysergic acid, can also be converted
to the hydrazide.[3]

The direct treatment of alkaloids with hydrazine is often simpler and results in a greater yield
compared to a multi-step process starting from free lysergic acid.[3]

Reaction Conditions and Stereochemistry

The conditions of hydrazinolysis significantly impact the stereochemistry of the final product.

e Racemization and Isomerization: Heating lysergic acid derivatives with hydrazine under
harsh conditions (e.g., reflux at 112-118°C) typically leads to racemization and isomerization
at the C-8 position, resulting in the formation of racemic DL-isolysergic acid hydrazide.[1]
[3][4] This is a significant drawback as only the d-lysergic acid derivatives possess the
desired high physiological activity.[5]

o Preservation of Stereochemistry: To avoid isomerization and racemization, milder reaction
conditions can be employed. More effectively, starting with dihydro-ergot alkaloids (e.g.,
dihydroergotamine) prevents these unwanted side reactions, yielding the optically active
dihydro-lysergic acid hydrazide with yields reported between 90% and 100%.[5][6] Another
method involves reacting optically active lysergic acid derivatives with excess hydrazine in
the presence of an acid, which can also yield optically active hydrazides.[7]

The general synthesis pathway is visualized below.
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Diagram 1: General synthesis of lysergic acid hydrazide.

Physicochemical Properties

Lysergic acid hydrazide is a colorless, crystalline solid. Its solubility and melting point are key
identifiers. It is very poorly soluble in water, ether, benzene, and chloroform, but has some
solubility in hot absolute ethanol and pyridine.[3] It readily forms water-soluble salts with acids.
[3] The compound gives the characteristic blue Keller's reaction and a violet-red Van Urk's
reaction, typical for the lysergic acid scaffold.[3][8]

Quantitative Data Summary
Table 1: Synthesis Conditions for Lysergic and Dihydro-
lysergic Acid Hydrazides
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Starting Temperat . . Referenc
. Reagent Time Yield Product
Material ure (°C) e

Dihydro-
Dihydroer Hydrazine Reflux lysergic
y. 9 Y 1 hour 98% Y _ g [5]
otamine Hydrate (~113°C) acid
hydrazide
Dihydro-
Dihydroer Hydrazine Reflux lysergic
-y J Y 1 hour 93% Y ) J [5]
osine Hydrate (~113°C) acid
hydrazide
Dihydro-
Dihyd Hydrazi 150°C I [
ihydroer razine sergic
] y g Y (sealed 30 min 94% Y ) g [5]
otinine Hydrate acid
tube) ]
hydrazide
Lysergic
Ergotamine  Hydrazine ) acid
140°C 90 min ~65% ) [9][10]
Tartrate Hydrate hydrazide
isomers
Racemic-
o ] - ) iso-lysergic
Ergotinine Hydrazine Boiling 25-35 min ~60% " [8]
aci
hydrazide
D-iso-
Ergotamine  Anhydrous lysergic
_ 90°C 1 hour N/A _ [11][12]
HCI Hydrazine acid
hydrazide

Table 2: Physicochemical Properties of Hydrazide
Derivatives
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. . Optical
Melting Point .
Compound Formula °C) Rotation Reference
[a]20D
(Racemic)
Lysergic Acid C16H180ONa 235-240 (dec.) Optically inactive  [3]
Hydrazide
Dihydro-lysergic +124° (c=0.4 in
) ) C16H200N4 247 (dec.) o [5]
Acid Hydrazide pyridine)
Dihydro- )
) ] ) +56° (c=0.6 in
isolysergic Acid C16H200N4 260 (dec.) o [5]
) pyridine)
Hydrazide
D-isolysergic +445° (c=0.5in
C16H180ONa 202 [7]

Acid Hydrazide

pyridine)

Applications in Further Synthesis

Lysergic acid hydrazide is a versatile intermediate, primarily used for the synthesis of lysergic

acid amides.

Conversion to Lysergic Acid Amides via the Azide

This is the most common synthetic route. The hydrazide is converted to the highly reactive

lysergic acid azide, which is not isolated but reacted in situ with a desired amine.

» Azide Formation: The hydrazide is dissolved in ice-cold hydrochloric acid and treated with a

solution of sodium nitrite. This reaction forms the lysergic acid azide.[1][2][11]

e Amide Coupling: The azide is then introduced into a solution of the target amine (e.qg.,

diethylamine, ethanolamine, 2-aminopropanol). The azide reacts rapidly with the amine to

form the corresponding amide bond.[2]
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Diagram 2: Synthesis of amides via the azide pathway.

Direct Conversion to Lysergic Acid Amide

A novel method allows for the direct conversion of the hydrazide to the amide, bypassing the
azide intermediate. This process involves treating a solution of lysergic acid hydrazide with
Raney nickel catalyst at reflux. The hydrogen adsorbed on the catalyst cleaves the hydrazide

group, liberating ammonia and forming the amide.[13]

Raney Nickel, Reflux

Lysergic Acid (-NH3) Lysergic Acid
Hydrazide Amide

Click to download full resolution via product page

Diagram 3: Direct conversion of hydrazide to amide.

Table 3: Synthesis of Lysergic Acid Amides from the
Hydrazide
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Hydrazide ] Key
Amine Product Reference
Input Reagent(s)

) Racemic lysergic
Ethanolamine (6 )
3.0 parts NaNO:z / HCI acid- [2]
parts) ]
ethanolamide

Racemic lysergic

Racemic 2- "
acid-
3.0 parts aminopropanol-1  NaNO:z / HCI ) ) [2]
isopropanolamid
(2 parts)
e
Diethylamine (5 D-iso-lysergic
1049 NaNO:z / HCI o _ [11]
ml) acid diethylamide
Raney Nickel Lysergic acid
1.0g N/A ) [13]
(~159) amide

Detailed Experimental Protocols

Safety Note: Ergot alkaloids and their derivatives are potent and toxic substances. All
manipulations must be carried out in a well-ventilated fume hood with appropriate personal
protective equipment, including gloves and safety glasses.[14] These compounds are also
light-sensitive, and reactions should be protected from light where specified.[14]

Protocol 1: Synthesis of Racemic-iso-Lysergic Acid
Hydrazide from Ergotinine

Adapted from AT158150B]8]

e Suspend 1 part of ergotinine in 10 parts of hydrazine in a round-bottom flask equipped with a
reflux condenser.

e Heat the suspension over a free flame. The mixture will foam initially and then boil more
quietly as the alkaloid dissolves completely (approx. 20-30 minutes).

e Continue to boil for an additional 5 minutes.
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» Allow the yellow reaction solution to cool. The racemic-iso-lysergic acid hydrazide will
begin to crystallize.

» Concentrate the solution and collect the crystalline product. The reported yield is
approximately 60%.

Protocol 2: Synthesis of Dihydro-lysergic Acid

Hydrazide from Dihydroergotamine
Adapted from US Patent 2,359,688[5]

o Heat 1 part of dihydroergotamine with 4 parts of hydrazine hydrate at reflux for 1 hour. The
starting material will dissolve within a few minutes.

e Upon cooling the reaction mixture, dihydro-lysergic acid hydrazide crystallizes out as
colorless needles, transforming the reaction mass into a crystal paste.

» After allowing it to stand for a short period, filter the crystals.
e Wash the collected crystals with water and dry them in vacuo over calcium chloride.

» The reported yield of pure dihydro-lysergic acid hydrazide is 98% of the theoretical value.

Protocol 3: General Conversion of Hydrazide to Amide
(via Azide)

Adapted from US Patent 2,090,430[2]

Transform 3 parts of racemic lysergic acid hydrazide into its azide in the usual manner in a
hydrochloric acid solution.

Precipitate the azide as voluminous yellowish flocks by adding sodium bicarbonate.

Filter the azide and, while cold (-5°C to 5°C), introduce it into a solution of the desired amine
(e.g., 6 parts of ethanolamine in 30 parts of ethanol).

The azide dissolves rapidly. Slowly warm the resulting clear solution to 30°C.
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» Work up the product by standard extraction and crystallization procedures to obtain the
desired lysergic acid amide.

Protocol 4: Direct Conversion of Hydrazide to Lysergic
Acid Amide

Adapted from US Patent 2,756,235[13]

» Dissolve 1 g of lysergic acid hydrazide in 100 to 500 ml of an inert solvent, such as 95%
ethanol.

o Add approximately 15 g of a heavy suspension of Raney nickel catalyst in ethanol to the
solution.

o Reflux the mixture with stirring for about three hours. Ammonia is liberated during the
reaction.

« Filter off the catalyst.
» Evaporate the filtrate to dryness in vacuo.

o Crystallize the resulting residue, comprising lysergic acid amide, from a suitable solvent.

Conclusion

Lysergic acid hydrazide stands as a cornerstone intermediate in the field of ergot alkaloid
chemistry. Its synthesis from readily available natural alkaloids, while presenting
stereochemical challenges, provides a stable and versatile platform for further elaboration. The
conversion of the hydrazide to amides, either through the classical azide pathway or via direct
catalytic reduction, enables access to a vast library of physiologically active compounds. The
detailed methodologies and quantitative data presented in this guide underscore its enduring
importance for researchers in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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